molecular formula C7H6Cl2 B144109 4-Chlorobenzyl chloride CAS No. 104-83-6

4-Chlorobenzyl chloride

Cat. No.: B144109
CAS No.: 104-83-6
M. Wt: 161.03 g/mol
InChI Key: JQZAEUFPPSRDOP-UHFFFAOYSA-N
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Description

4-Chlorobenzyl chloride, also known as 1-chloro-4-(chloromethyl)benzene, is an organic compound with the molecular formula C7H6Cl2. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl chloride can be synthesized through the chlorination of 4-chlorotoluene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or sulfur. The reaction is carried out at a controlled temperature to ensure selective chlorination at the benzylic position .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous chlorination of 4-chlorotoluene in a reactor. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. The product is further purified through fractional distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the benzylic chloride group. Common nucleophiles include hydroxide ions, amines, and thiols.

    Oxidation: It can be oxidized to form 4-chlorobenzaldehyde or 4-chlorobenzoic acid under appropriate conditions.

    Reduction: Reduction of this compound can yield 4-chlorotoluene.

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include 4-chlorobenzyl alcohol, 4-chlorobenzylamine, and 4-chlorobenzylthiol.

    Oxidation: Products include 4-chlorobenzaldehyde and 4-chlorobenzoic acid.

    Reduction: The major product is 4-chlorotoluene.

Scientific Research Applications

Chemical Properties and Reactivity

4-Chlorobenzyl chloride features a benzene ring substituted with both a chlorine atom and a benzyl chloride group. This structure enhances its reactivity, allowing it to participate in nucleophilic substitution reactions where it acts as an alkylating agent. The presence of a good leaving group (the chloride) enables it to form new bonds with nucleophilic entities, making it valuable for complex synthetic pathways in organic chemistry .

Applications in Organic Synthesis

  • Pharmaceuticals :
    • This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been involved in the development of anti-cancer agents and other therapeutic drugs by facilitating the introduction of benzyl groups into active pharmaceutical ingredients (APIs) through alkylation reactions .
  • Agrochemicals :
    • In agrochemical formulations, this compound serves as a building block for creating herbicides and pesticides. Its reactivity allows for modifications that enhance the efficacy and selectivity of these chemicals against pests and weeds .
  • Dyes and Pigments :
    • The dye industry employs this compound in the synthesis of various colorants. The compound's ability to undergo electrophilic aromatic substitution makes it suitable for producing vibrant dyes used in textiles and other materials .

Case Study 1: Synthesis of Anticancer Agents

A study published in Drug Discoveries & Therapeutics demonstrated the use of this compound in synthesizing novel anticancer compounds. The research involved reacting this compound with other halides under controlled conditions to yield derivatives with enhanced biological activity. The findings indicated that these derivatives showed promising results in inhibiting cancer cell proliferation .

Case Study 2: Development of Herbicides

Research conducted on the application of this compound in creating selective herbicides highlighted its role as a key intermediate. By modifying its structure through various chemical reactions, researchers developed new herbicidal agents that exhibited improved performance compared to existing products on the market. These findings were significant for advancing agricultural practices and pest management strategies .

Data Table: Applications Overview

Application AreaSpecific UseReference
PharmaceuticalsIntermediate for anticancer agents
AgrochemicalsBuilding block for herbicides
DyesSynthesis of colorants
Organic ChemistryAlkylating agent for complex syntheses

Mechanism of Action

4-Chlorobenzyl chloride can be compared with other similar compounds such as benzyl chloride, benzyl bromide, and 4-chlorobenzyl bromide. These compounds share similar reactivity patterns due to the presence of the benzylic halide group. this compound is unique due to the presence of the chlorine atom on the aromatic ring, which can influence its reactivity and applications .

Comparison with Similar Compounds

Biological Activity

4-Chlorobenzyl chloride (CBCl), with the chemical formula C7_7H6_6Cl2_2, is an important compound in organic synthesis and medicinal chemistry. Its biological activity has garnered attention due to its potential applications in drug development and its effects on biological systems. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and safety data.

  • Molecular Weight : 163.07 g/mol
  • Melting Point : -3 °C
  • Boiling Point : 210 °C
  • Solubility : Soluble in organic solvents; limited solubility in water.

Biological Activity

This compound exhibits a range of biological activities, primarily related to its role as an alkylating agent in various synthetic pathways.

1. Antifungal Activity
Research indicates that this compound can be used in the synthesis of antifungal agents. For instance, it serves as an alkylating agent in the synthesis of econazole, a known antifungal compound .

2. Cytotoxicity and Genotoxicity
Studies have shown that this compound possesses cytotoxic properties. It has been evaluated for its genotoxic potential using various assays, including the Ames test and micronucleus assays, which indicated that it may cause DNA damage under certain conditions .

3. Skin Sensitization
The compound has been classified as a skin sensitizer, with studies reporting allergic reactions upon dermal exposure in animal models . This raises concerns regarding its handling and usage in pharmaceutical formulations.

Synthesis of Econazole

A significant application of this compound is its role in synthesizing econazole, an antifungal medication. The alkylation reaction involves the nucleophilic attack of an alkoxide on the chlorobenzyl chloride, leading to the formation of the desired product .

Hepatotoxicity Studies

In studies assessing hepatotoxicity, this compound was used as a test compound to evaluate liver cell responses in rat models. Results indicated alterations in thiol levels, suggesting potential oxidative stress induced by the compound .

Safety and Toxicological Data

The safety profile of this compound is critical for its application in pharmaceuticals:

Parameter Data
Eye IrritationMild irritation observed in rabbit models
Skin SensitizationPositive sensitization potential
Acute ToxicityHarmful if swallowed or inhaled; may cause respiratory issues
Environmental ImpactToxic to aquatic life with long-lasting effects

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis methods for 4-chlorobenzyl chloride?

this compound is typically synthesized via radical chlorination of p-chlorotoluene under UV light (135–140°C) or using sulfuryl chloride (SO₂Cl₂) with a radical initiator like benzoyl peroxide. Post-synthesis purification involves vacuum distillation (collecting fractions at 126–148°C under 8–13.3 kPa) and recrystallization from ethanol .

Q. What safety protocols are critical when handling this compound?

Due to its lachrymatory properties and reactivity with water (generating HCl), researchers must:

  • Work in a fume hood with PPE (gloves, goggles, respirator).
  • Avoid exposure to moisture; store in airtight containers under dry, cool conditions.
  • Neutralize spills with sodium bicarbonate .

Q. How can solubility properties impact experimental design?

this compound is insoluble in water but dissolves readily in ethanol, ether, acetone, and benzene. This necessitates the use of anhydrous conditions for reactions involving polar aprotic solvents (e.g., DMF) to prevent hydrolysis .

Q. What purification techniques ensure high-purity this compound?

  • Vacuum distillation (80–84°C at 160 Pa) removes low-boiling impurities.
  • Recrystallization from cold ethanol yields white crystalline solids (melting point: 27–29°C) .

Q. How is this compound used in pharmaceutical intermediate synthesis?

It serves as a benzylating agent in synthesizing antimalarial drugs (e.g., pyrimethamine) and pesticides (e.g., pyrethroids). For example, nucleophilic substitution with amines or alcohols forms intermediates like p-chlorobenzyl cyanide .

Advanced Research Questions

Q. How do catalysts influence chlorination efficiency and selectivity?

Radical initiators (e.g., benzoyl peroxide) enhance chlorination rates by generating chlorine radicals. Excess catalyst may accelerate side reactions, while controlled UV exposure minimizes byproducts like polychlorinated derivatives .

Q. What analytical methods detect trace impurities in this compound?

  • HPLC-UV with derivatization : Reacting with 1-(4-nitrophenyl)piperazine (4-NPP) enables quantification of residual benzyl halides at ppm levels.
  • GC-MS : Identifies volatile impurities (e.g., residual p-chlorotoluene) .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

In Suzuki-Miyaura couplings , this compound acts as an electrophile, reacting with arylboronic acids under Pd catalysis. The chloride leaving group facilitates oxidative addition to Pd(0), forming biaryl products .

Q. How can racemization be minimized in chiral syntheses using this compound?

  • Use chiral ligands (e.g., BINAP) in asymmetric alkylation to control stereochemistry.
  • Conduct reactions at low temperatures (−20°C) to reduce kinetic resolution .

Q. What role does this compound play in organometallic synthesis?

It reacts with metallic tin to form di(4-chlorobenzyl)tin dichloride, a precursor for organotin compounds. These complexes are studied for their catalytic and structural properties in coordination chemistry .

Properties

IUPAC Name

1-chloro-4-(chloromethyl)benzene
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InChI

InChI=1S/C7H6Cl2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZAEUFPPSRDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051530
Record name 4-Chlorobenzyl chloride
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Molecular Weight

161.03 g/mol
Source PubChem
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Boiling Point

223 °C
Record name 1-CHLORO-4-CHLOROMETHYLBENZENE
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Solubility

SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN ALCOHOL, >10% in benzene, >10% in ethyl ether, >10% in acetic acid, For more Solubility (Complete) data for 1-CHLORO-4-CHLOROMETHYLBENZENE (7 total), please visit the HSDB record page.
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Density

1.270-1.280 AT 25 DEG/15 °C
Record name 1-CHLORO-4-CHLOROMETHYLBENZENE
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Mechanism of Action

Twenty dichloromethyl compounds have been tested as potential mechanism based inactivators of the major phenobarbital inducible isozyme of rat liver cytochrome p450 in a reconstituted system. With the exception of dichloromethane and dichloroacetamide, all the compounds decreased the ethoxycoumarin deethylase activity of the enzyme in a time and NADPH dependent manner.
Record name 1-CHLORO-4-CHLOROMETHYLBENZENE
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Color/Form

COLORLESS LIQUID, Colorless needles

CAS No.

104-83-6
Record name 4-Chlorobenzyl chloride
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Record name para-Chlorobenzyl chloride
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Record name 4-Chlorobenzyl chloride
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Record name Benzene, 1-chloro-4-(chloromethyl)-
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Record name 4-Chlorobenzyl chloride
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Record name α,4-dichlorotoluene
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Record name P-CHLOROBENZYLCHLORIDE
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Record name 1-CHLORO-4-CHLOROMETHYLBENZENE
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Melting Point

31 °C
Record name 1-CHLORO-4-CHLOROMETHYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
4-Chlorobenzyl chloride
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
4-Chlorobenzyl chloride
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
4-Chlorobenzyl chloride
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
4-Chlorobenzyl chloride
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
4-Chlorobenzyl chloride
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
4-Chlorobenzyl chloride

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